molecular formula C15H22N2O4 B2595864 N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-11-4

N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2595864
CAS No.: 2034444-11-4
M. Wt: 294.351
InChI Key: USKIYLKHVMGKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
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Scientific Research Applications

Inhibition and Metabolism Studies

N-(3-methoxypropyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, a derivative of nicotinamide, is implicated in various scientific research areas, primarily focusing on its interaction with metabolic enzymes and potential therapeutic applications. One notable study demonstrates nicotinamide's role in inhibiting the metabolism of substrates by hepatic microsomal mixed-function oxidase, indicating competitive and noncompetitive inhibition mechanisms (Schenkman, Ball, & Estabrook, 1967). This suggests potential applications in studying enzyme inhibition and metabolic pathways.

Antineoplastic Activities

Further research into nicotinamide derivatives, including this compound, explores their synthesis and antineoplastic activities. These studies report moderate activity against leukemia, indicating the potential for cancer therapy research (Ross, 1967).

Microbial Enzyme Applications

Research on the utilization of nicotinamide derivatives by various organisms highlights its metabolic importance. Studies have shown that certain nicotinamide derivatives are active against pellagra, with implications for nutritional science and metabolic studies across different species (Ellinger, Fraenkel, & Abdel Kader, 1947).

Enzymatic Conversion and Production

The enzymatic activity of nicotinamide N-methyltransferase (NNMT) in catalyzing the N-methylation of nicotinamide and related compounds has significant implications for metabolic regulation in cancer and other diseases. Research has shown that NNMT plays a crucial role in metabolic pathways, suggesting its potential as a molecular target for cancer therapy (Rini et al., 1990). Additionally, studies on the nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine in Rhodococcus rhodochrous J1 without forming nicotinamide underline the significance of microbial enzymes in biotechnological applications for nicotinamide production (Mathew et al., 1988).

Structural and Inhibitor Studies

The structural basis of substrate recognition in human nicotinamide N-methyltransferase and its inhibition is crucial for understanding its role in metabolic regulation and for the development of therapeutic agents targeting NNMT in various diseases, including cancer. Studies reveal insights into nicotinamide binding and the role of specific residues in NNMT catalysis, offering a pathway for developing NNMT inhibitors (Peng et al., 2011).

Properties

IUPAC Name

N-(3-methoxypropyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-8-3-7-16-15(18)12-5-6-14(17-10-12)21-11-13-4-2-9-20-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKIYLKHVMGKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CN=C(C=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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